molecular formula C15H16ClN3O5 B13791807 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate CAS No. 84145-83-5

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate

Cat. No.: B13791807
CAS No.: 84145-83-5
M. Wt: 353.76 g/mol
InChI Key: SSZWKCDUVHDBAR-UHFFFAOYSA-N
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Description

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a synthetic organic compound with a complex structure. It is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:

    Formation of the phenoxazine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.

    Methylation and ethylation:

    Formation of the perchlorate salt: The final step involves the reaction of the compound with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3-phenylcoumarin: Another compound with similar structural features but different functional groups.

    7-Diethylamino-3-formylcoumarin: Shares the amino and ethyl groups but has a different core structure.

Uniqueness

7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is unique due to its specific combination of functional groups and the phenoxazine core. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

84145-83-5

Molecular Formula

C15H16ClN3O5

Molecular Weight

353.76 g/mol

IUPAC Name

(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;perchlorate

InChI

InChI=1S/C15H15N3O.ClHO4/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3,4)5/h4-8H,3,16H2,1-2H3;(H,2,3,4,5)

InChI Key

SSZWKCDUVHDBAR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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